

Fmoc-Isonipecotic Acid: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Inp-OH

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Introduction

Fmoc-isonipecotic acid, a derivative of piperidine, is a crucial building block in modern peptide synthesis, particularly for researchers and drug developers seeking to introduce conformational constraints into peptide structures.[1][2][3] This non-proteinogenic amino acid analogue, protected at its nitrogen atom by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, serves as a valuable tool in solid-phase peptide synthesis (SPPS).[4][5] Its rigid cyclic structure imparts predictable conformational biases, which can lead to peptides with enhanced biological activity, increased enzymatic stability, and improved receptor selectivity.[3][6] This guide provides an in-depth overview of the properties, applications, and detailed methodologies for the effective use of Fmoc-isonipecotic acid in the synthesis of complex peptides and peptidomimetics. Its structural similarity to neurotransmitters also opens avenues for its use in neuropharmacology and the development of novel therapeutics targeting the central nervous system.[2][4]

Physicochemical Properties and Specifications

Fmoc-isonipecotic acid is a white to off-white solid, soluble in organic solvents like DMSO, DMF, and dichloromethane, but has limited solubility in water.[1] Its key properties are summarized in the table below.

Property	Value	References
CAS Number	148928-15-8	[1] [4] [7] [8] [9]
Synonyms	Fmoc-Inp-OH, 1-Fmoc-piperidine-4-carboxylic acid	[1] [4]
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[1] [4] [7] [8]
Molecular Weight	351.4 g/mol	[4] [7] [9]
Appearance	White to off-white powder	[1] [4]
Melting Point	176-181 °C	[4]
Purity	≥ 99% (HPLC)	[4]
Storage Conditions	0-8°C or -20°C	[4] [7]

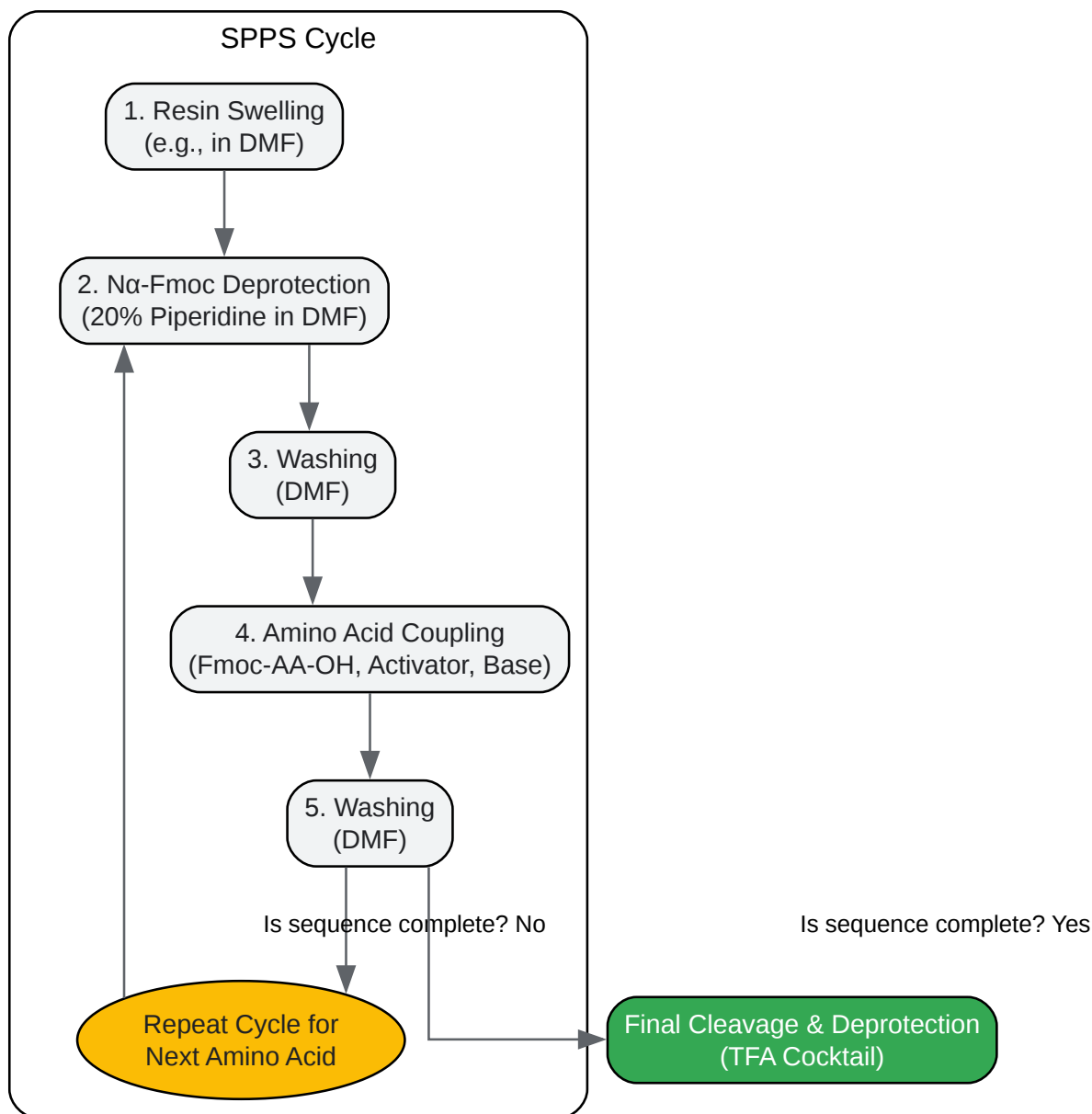
Core Principles: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-isonipecotic acid is integrated into the well-established Fmoc-based SPPS methodology.[\[5\]](#)[\[10\]](#) This strategy relies on an orthogonal protection scheme where the temporary N α -Fmoc group is labile to mild basic conditions (e.g., piperidine), while the side-chain protecting groups and the resin linker are stable to base but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA).[\[11\]](#)[\[12\]](#)[\[13\]](#)

The synthesis cycle involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[\[5\]](#)[\[14\]](#) Each cycle consists of two main steps:

- **Fmoc Deprotection:** The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.[\[15\]](#)
- **Coupling:** The activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the newly exposed N-terminal amine to form a peptide bond.[\[16\]](#)
[\[17\]](#)

This iterative process is repeated until the desired peptide sequence is assembled.^[12]



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Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-isonipecotic acid in SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring efficient diffusion of reagents and achieving high reaction yields.

- Protocol:
 - Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
[14][18]
 - Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to the resin (approx. 10-15 mL per gram of resin).
 - Allow the resin to swell for a minimum of 30-60 minutes with gentle agitation.[11]
 - After swelling, drain the solvent by filtration.

N α -Fmoc Group Deprotection

The Fmoc group is cleaved via a base-catalyzed β -elimination mechanism.[12] Piperidine is the most common base used for this purpose.[15]

- Protocol:
 - To the swelled, resin-bound peptide, add a 20% (v/v) solution of piperidine in DMF.[11][19]
 - Agitate the mixture for 3 minutes, then drain the solution.[11]
 - Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[11][18]
 - Drain the deprotection solution.
 - Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.

Caption: Mechanism of Fmoc deprotection using piperidine.

Coupling of Fmoc-Isonipecotic Acid

The coupling reaction involves the activation of the carboxylic acid of Fmoc-isonipecotic acid to form a reactive species that readily forms a peptide bond with the free N-terminal amine on the resin.

- Reagents:
 - Fmoc-isonipecotic acid: Typically 3-5 equivalents relative to the resin loading capacity.
 - Coupling/Activating Agent: Common choices include:
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)[16]
 - Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, typically used in slight excess relative to the amino acid.[16]
 - Solvent: Anhydrous DMF.
- Protocol (using HATU):
 - In a separate vessel, dissolve Fmoc-isonipecotic acid (3 eq.) and HATU (2.9 eq.) in DMF.
 - Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature. Reaction time may be extended for sterically hindered couplings.
 - Monitor the reaction for completion using a colorimetric test (e.g., a negative Kaiser test).
 - Once the reaction is complete, drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail.

- Protocol:
 - Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
 - Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The specific scavengers (like TIS) are crucial to prevent side reactions.
 - Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
 - Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh TFA to ensure complete recovery.
 - Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.
 - Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.^[11]
 - The crude peptide can then be purified using reverse-phase HPLC.

Applications in Drug Discovery and Peptide Design

The incorporation of Fmoc-isonipecotic acid into peptide sequences is a powerful strategy in medicinal chemistry and drug design.^[4]

- Conformational Constraint: The rigid piperidine ring of isonipecotic acid restricts the conformational freedom of the peptide backbone.^{[2][20]} This pre-organization can lock the

peptide into a bioactive conformation, potentially increasing its binding affinity and potency for a specific biological target.[3][6]

- **Increased Stability:** The non-natural structure of isonipecotic acid can enhance the peptide's resistance to proteolytic degradation, thereby prolonging its biological half-life.[3]
- **Scaffold for Peptidomimetics:** Isonipecotic acid serves as an excellent scaffold for building peptidomimetics.[21] Its defined three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, mimicking the secondary structures of natural peptides like β -turns.
- **Neuropharmacology:** As a conformationally constrained analogue of γ -aminobutyric acid (GABA), isonipecotic acid itself is a partial agonist at GABA-A receptors.[2] This makes peptides containing this moiety interesting candidates for developing novel therapeutics for neurological disorders.[4]

Caption: Chemical structure of Fmoc-isonipecotic acid.

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